Allotetrahydrocortisol
Overview
Description
Allotetrahydrocortisol (allo-THF) is a metabolite of cortisol, a hormone produced by the adrenal cortex. It is one of the various tetrahydrocortisol (THF) derivatives that are formed during the metabolism of corticosteroids in the human body. The role of allo-THF in the body has been investigated in the context of its potential as a precursor to other steroid metabolites. For instance, a study explored the conversion of allo-THF to 11-hydroxy- and 11-ketoandrosterone, finding that allo-THF does not significantly contribute to urinary 5α,11-oxy-17-ketosteroids, which suggests that it may not be a major precursor in this metabolic pathway .
Synthesis Analysis
The chemical synthesis of allo-THF and its derivatives has been described in detail. One approach involves the selective hydrogenation of specific precursors, followed by regioselective and stereoselective reduction to yield allo-THF. Key intermediates in this process include the 3- and 21-monoacetates of allo-THF and allo-tetrahydrocortisone (allo-THE), which can be further modified to produce glucuronides through the Koenigs-Knorr reaction . Another study outlines the synthesis of various monosulfates and double-conjugated forms of tetrahydrocorticosteroids, including allo-THF, through a series of reactions such as selective protection, catalytic hydrogenation, reduction, and sulfation .
Molecular Structure Analysis
The molecular structure of allo-THF is characterized by the presence of hydroxy groups at specific positions on the steroid backbone, which are important for its biological activity and its chemical properties. The synthesis process often involves protecting these hydroxy groups and selectively modifying them to produce various derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of allo-THF and its derivatives are complex and require precise control over reaction conditions. These reactions include hydrogenation, hydrolysis, saponification, reduction, and sulfation, each of which contributes to the formation of the final product with the desired stereochemistry and functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of allo-THF and its derivatives are influenced by their molecular structure. For example, the introduction of glucuronyl or sulfonyl groups can significantly alter the solubility and reactivity of these compounds. The metabolic fate of allo-THF in humans has been studied, showing that after administration, it is excreted in urine in various forms, including as glucuronides . Additionally, allo-THF has been found to have a physiological effect, such as lowering intraocular pressure in rabbits with ocular hypertension, indicating that it may have potential therapeutic applications .
Scientific Research Applications
Metabolic Studies and Age-Related Research
Allotetrahydrocortisol (ATHF), along with other tetrahydro derivatives of cortisol, has been identified as a regular metabolite in the urine of both young and elderly men and women. Research has shown that the rate of excretion of these steroids is consistent across different ages and sexes. For instance, the proportion of 3α-ATHF to the total excretion of similar metabolites is approximately 20 percent (Romanoff, Rodriguez, Seelye, Parent, & Pincus, 1958).
Analytical Techniques
Gas-liquid chromatography has been utilized to separate and quantify ATHF, providing a reliable method for monitoring the composition of urine extracts. This technique enables the precise separation of ATHF from other cortisol metabolites, enhancing the understanding of steroid metabolism (Luetscher & Gould, 1964).
Chemical Synthesis
The chemical synthesis of ATHF has been achieved, expanding the potential for further research and application. This includes the creation of glucuronides of ATHF, which are crucial for understanding steroid metabolism and its implications in various physiological processes (Hosoda, Osanai, Fukasawa, & Nambara, 1990).
Studies in Steroid Enzymatic Activity
Research involving ATHF has also contributed to the understanding of enzyme activities in conditions like essential hypertension. The excretion patterns of ATHF and related metabolites have offered insights into the activities of enzymes such as 11 beta-hydroxysteroid dehydrogenase and 5 beta-reductase in hypertensive subjects (Soro, Ingram, Tonolo, Glorioso, & Fraser, 1995).
Future Directions
properties
IUPAC Name |
2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODPIQQILQLWGS-FDSHTENPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861575 | |
Record name | 3alpha,5alpha-Tetrahydrocortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5alpha-Tetrahydrocortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000526 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Allotetrahydrocortisol | |
CAS RN |
302-91-0 | |
Record name | 5α-Tetrahydrocortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allotetrahydrocortisol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3alpha,5alpha-Tetrahydrocortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-α,11-β,17-α,21-tetrahydroxy-5-α-pregnan-20-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLOPREGNANE-3.ALPHA.,11.BETA.,17.ALPHA.,21-TETROL-20-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A30U7U312E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5alpha-Tetrahydrocortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000526 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
244.5 °C | |
Record name | 5alpha-Tetrahydrocortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000526 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.